A Technical Guide to 2-Chloro-N-isopropylisonicotinamide: Synthesis, Characterization, and Applications in Chemical Research
A Technical Guide to 2-Chloro-N-isopropylisonicotinamide: Synthesis, Characterization, and Applications in Chemical Research
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-isopropylisonicotinamide, a heterocyclic compound of interest in medicinal chemistry and synthetic research. We will detail its formal nomenclature and structural attributes, present a robust and logical protocol for its synthesis, outline standard methods for its analytical characterization, and discuss its role as a versatile synthetic intermediate in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this molecule and its potential applications.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. 2-Chloro-N-isopropylisonicotinamide belongs to the pyridinecarboxamide class of compounds, which are noted for their prevalence in biologically active molecules.
1.1. IUPAC Name and Structural Identifiers
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IUPAC Name: The formal IUPAC name for this compound is 2-chloro-N-propan-2-ylpyridine-4-carboxamide [1].
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CAS Number: 439931-33-6[1].
1.2. Chemical Structure
The structure consists of a pyridine ring chlorinated at the 2-position, with an N-isopropylcarboxamide group at the 4-position (the "iso" position).
1.3. Physicochemical Data
The following table summarizes key computed properties, which are crucial for experimental design, including solvent selection, purification, and analytical method development.
| Property | Value | Reference |
| Molecular Weight | 198.65 g/mol | [1] |
| Monoisotopic Mass | 198.0559907 Da | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [3] |
Synthesis and Purification Workflow
The synthesis of 2-Chloro-N-isopropylisonicotinamide is most logically achieved via a standard two-step process involving the activation of a carboxylic acid precursor followed by amidation. This approach is fundamental in organic synthesis for its reliability and high yield.
Causality of Experimental Design: The core of this synthesis is the formation of a stable amide bond. Direct reaction between a carboxylic acid (2-chloroisonicotinic acid) and an amine (isopropylamine) is generally unfavorable and requires harsh conditions. To facilitate the reaction under mild conditions, the carboxylic acid's hydroxyl group is converted into a better leaving group. This is achieved by transforming it into an acyl chloride, a highly reactive intermediate that readily undergoes nucleophilic attack by the amine.
Caption: Synthetic workflow for 2-Chloro-N-isopropylisonicotinamide.
2.1. Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on established chemical principles. Researchers should perform their own risk assessment and optimization.
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Activation of Carboxylic Acid:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloroisonicotinic acid (1 equivalent).
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Suspend the acid in an inert, anhydrous solvent such as dichloromethane (DCM) or toluene.
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Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.
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Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting acid).
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Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride is typically used in the next step without further purification.
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Amide Bond Formation:
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Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve isopropylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) in anhydrous DCM. The excess amine and base are used to neutralize the HCl generated during the reaction.
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Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
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Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
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Work-up and Purification:
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-N-isopropylisonicotinamide.
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Analytical Characterization
Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, providing information on both purity and molecular weight.[4][5]
Caption: Standard analytical workflow using LC-MS.
3.1. Standard Protocol: LC-MS Analysis
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Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) from the stock.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical screening gradient would be 5% to 95% B over 5-10 minutes.
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Flow Rate: 0.3-0.5 mL/min.
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Injection Volume: 1-5 µL.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is chosen because the pyridine nitrogen is readily protonated.
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Scan Range: m/z 100-500.
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Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺. Given the monoisotopic mass of 198.056 Da, the expected m/z value would be approximately 199.063 [2].
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Data Interpretation: The resulting chromatogram should show a single major peak, indicating the purity of the compound. The mass spectrum corresponding to this peak should display a prominent signal at the calculated m/z for the protonated molecule, confirming its identity.
Applications in Research and Drug Development
While specific biological activities for 2-Chloro-N-isopropylisonicotinamide are not extensively documented in public literature, its structure makes it a highly valuable intermediate for synthetic and medicinal chemists[6].
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Synthetic Building Block: The isonicotinamide scaffold is a key feature in many pharmaceutical agents[6]. This compound serves as a pre-functionalized starting material. The chloro-substituent at the 2-position is particularly useful as it can act as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.
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Library Synthesis: In drug discovery, generating large libraries of related compounds for high-throughput screening is essential. 2-Chloro-N-isopropylisonicotinamide is an ideal starting point for creating a focused library of pyridinecarboxamides. By varying the substituent at the 2-position, researchers can systematically explore the structure-activity relationship (SAR) of a new chemical series.
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Fragment-Based Drug Discovery (FBDD): The relatively small size and defined chemical features of this molecule make it a potential candidate for FBDD campaigns, where small molecular fragments are screened for binding to biological targets.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided by notifying companies, this compound should be handled with appropriate care in a laboratory setting.[1]
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Hazard Statements:
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Precautions:
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Handle in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
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References
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PubChem. (n.d.). 2-Chloro-N-isopropylisonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-n-isopropylisonicotinamide (C9H11ClN2O). Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(3-diethylamino-propyl)isonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
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2a biotech. (n.d.). 2-CHLORO-N-ISOPROPYLNICOTINAMIDE. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroisonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 2-chloro-N-cyclopropylisonicotinamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Isopropylisonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap. (2015). Method for preparing 2-chloronicotinic acid. Eureka. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-67. Retrieved from [Link]
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Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass Spectrometry Reviews, 18(3-4), 187-279. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-ethylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
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